2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine
CAS No.: 76780-96-6
Cat. No.: VC3804470
Molecular Formula: C9H10Cl2N2
Molecular Weight: 217.09 g/mol
* For research use only. Not for human or veterinary use.
![2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine - 76780-96-6](/images/structure/VC3804470.png)
Specification
CAS No. | 76780-96-6 |
---|---|
Molecular Formula | C9H10Cl2N2 |
Molecular Weight | 217.09 g/mol |
IUPAC Name | 2,4-dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine |
Standard InChI | InChI=1S/C9H10Cl2N2/c10-8-6-4-2-1-3-5-7(6)12-9(11)13-8/h1-5H2 |
Standard InChI Key | WJMGVBPDXSHYBU-UHFFFAOYSA-N |
SMILES | C1CCC2=C(CC1)N=C(N=C2Cl)Cl |
Canonical SMILES | C1CCC2=C(CC1)N=C(N=C2Cl)Cl |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a bicyclic framework comprising a seven-membered cycloheptane ring fused to a six-membered pyrimidine ring. Chlorine atoms occupy the 2- and 4-positions of the pyrimidine moiety, while the cycloheptane component exists in a partially saturated tetrahydro configuration . The molecular formula is C₉H₁₀Cl₂N₂, with a molecular weight of 217.09 g/mol .
Key Structural Descriptors:
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SMILES:
C1CCC2=C(CC1)N=C(N=C2Cl)Cl
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InChIKey:
WJMGVBPDXSHYBU-UHFFFAOYSA-N
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IUPAC Name: 2,4-dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine .
The three-dimensional conformation reveals a puckered cycloheptane ring, which influences steric interactions and reactivity .
Synthesis and Production
Synthetic Pathways
Industrial synthesis typically involves multi-step cyclization reactions. One reported method starts with cycloheptanone derivatives, which undergo condensation with guanidine hydrochloride under basic conditions to form the pyrimidine core . Subsequent chlorination using phosphorus oxychloride (POCl₃) introduces the chlorine substituents .
Example Reaction:
Industrial Optimization
Continuous flow chemistry and catalytic processes are employed to enhance yield (reported up to 42% in lab-scale syntheses) and purity . Scalability remains a challenge due to the compound’s sensitivity to oxidation .
Chemical and Physical Properties
Physicochemical Data
Property | Value | Source |
---|---|---|
Boiling Point | 339.9 ± 42.0 °C (predicted) | |
Density | 1.3 ± 0.1 g/cm³ | |
Solubility in Water | 0.0157 mg/mL | |
LogP (Octanol-Water) | 2.5 |
The compound exhibits moderate lipophilicity, facilitating membrane permeability in biological systems .
Reactivity Profile
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Chlorine Substitution: Reactive toward nucleophiles (e.g., amines, alkoxides) at the 2- and 4-positions .
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Oxidation: Susceptible to oxidative degradation under strong oxidizing conditions, forming pyrimidine N-oxides .
Biological Activity and Research Findings
Cytochrome P450 Inhibition
Computational models predict moderate inhibition of CYP1A2, a liver enzyme involved in drug metabolism . This property necessitates caution in pharmaceutical applications to avoid drug-drug interactions .
Applications
Pharmaceutical Intermediate
The compound serves as a key intermediate in synthesizing protein degraders (e.g., PROTACs) and kinase inhibitors . Its chlorine atoms act as leaving groups, enabling facile functionalization .
Material Science
In organic electronics, halogenated pyrimidines contribute to charge-transfer complexes due to their electron-deficient aromatic systems.
Hazard Code | Risk Statement | Precautionary Measure |
---|---|---|
H302 | Harmful if swallowed | Avoid ingestion |
H315 | Causes skin irritation | Wear protective gloves |
H319 | Causes serious eye irritation | Use eye protection |
H335 | May cause respiratory irritation | Use in ventilated areas |
Comparative Analysis with Analogous Compounds
Compound Name | Structural Difference | Bioactivity Comparison |
---|---|---|
2,4-Dichloro-5H-pyrimidine | Lacks cycloheptane ring | Lower metabolic stability |
4-Chloro-thieno[2,3-d]pyrimidine | Thiophene ring substitution | Enhanced antimicrobial activity |
The cycloheptane ring in 2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine confers conformational flexibility, potentially improving target binding compared to rigid analogs.
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